molecular formula C10H8F3N3O B2451548 (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1338669-69-4

(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2451548
CAS RN: 1338669-69-4
M. Wt: 243.189
InChI Key: AROCKUZNSWKLLI-UHFFFAOYSA-N
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Description

This compound is a derivative of methanol where the hydrogen atom is replaced by a 1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a phenyl ring which is further substituted with a trifluoromethyl group and a methanol group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. Many FDA-approved drugs contain fluorine, and this compound is no exception. Researchers have explored TFM-containing molecules for various therapeutic purposes. For instance:

Optically Active Isomers

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has versatile applications in pharmaceutical synthesis. Specifically:

Spectroelectrochemistry

Researchers have investigated the electrochemistry and spectroelectrochemical properties of metal-free and metallophthalocyanines containing 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These studies provide insights into their redox behaviors .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of this group in the compound could potentially enhance its reactivity and interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as this group is known to enhance the lipophilicity of compounds , which could in turn affect their bioavailability.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and interaction with its targets. For instance, the compound is known to be stored in a refrigerator , suggesting that low temperatures could potentially enhance its stability.

properties

IUPAC Name

[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)8-3-1-2-4-9(8)16-5-7(6-17)14-15-16/h1-5,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROCKUZNSWKLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

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